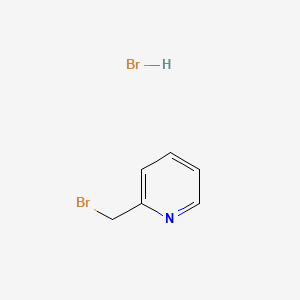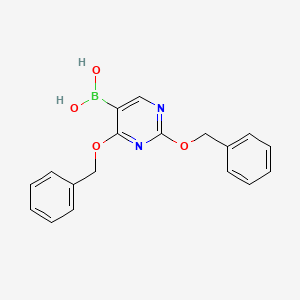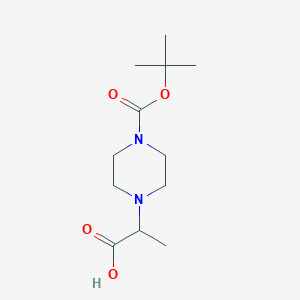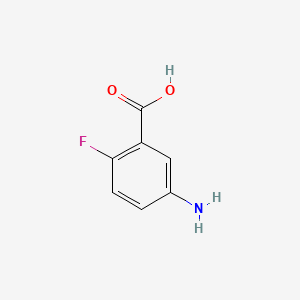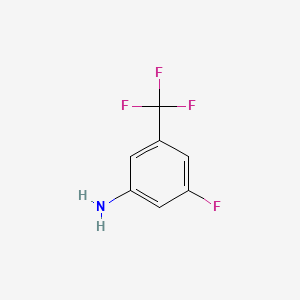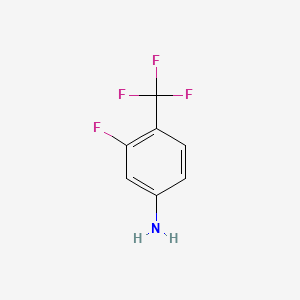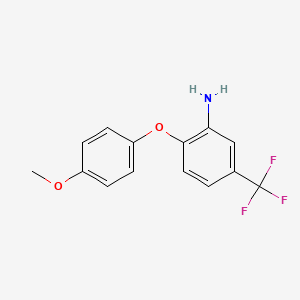![molecular formula C15H17N B1270857 Benzyl[(2-methylphenyl)methyl]amine CAS No. 76122-58-2](/img/structure/B1270857.png)
Benzyl[(2-methylphenyl)methyl]amine
描述
作用机制
Target of Action
Benzyl[(2-methylphenyl)methyl]amine is a complex organic compound. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, they can participate in N-alkylation reactions with alcohols, a process catalyzed by metal complexes . This reaction is part of the borrowing hydrogen methodology, which is an atom-economic and highly efficient process .
Biochemical Pathways
Benzylic amines are known to be involved in various chemical reactions, such as decarboxylative transamination, which produces a variety of arylmethylamines . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can impact the compound’s reactivity and effectiveness .
生化分析
Biochemical Properties
Benzyl[(2-methylphenyl)methyl]amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of amines. The interaction between this compound and MAO-B results in the formation of benzaldehyde . This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, its interaction with MAO-B leads to enzyme inhibition, resulting in the accumulation of benzaldehyde . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as MAO-B, leading to the formation of benzaldehyde . This interaction is a key step in the compound’s metabolic pathway, influencing the levels of metabolites and the overall metabolic flux. Additionally, this compound can affect the activity of other enzymes and cofactors, further modulating metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: Benzyl[(2-methylphenyl)methyl]amine can be synthesized through several methods. One common route involves the reaction of benzyl chloride with 2-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
化学反应分析
Types of Reactions: Benzyl[(2-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Benzyl[(2-methylphenyl)methyl]amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research explores its potential in drug development and pharmaceutical applications.
Industry: It is utilized in the production of specialty chemicals and materials.
相似化合物的比较
β-Methylphenethylamine: Shares structural similarities but differs in its biological activity and applications.
N-Benzylmethylamine: Similar in structure but has different reactivity and uses.
Uniqueness: Benzyl[(2-methylphenyl)methyl]amine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized synthetic and research applications .
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBDXBZYSGBRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373453 | |
| Record name | benzyl[(2-methylphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76122-58-2 | |
| Record name | 2-Methyl-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76122-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl[(2-methylphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76122-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



